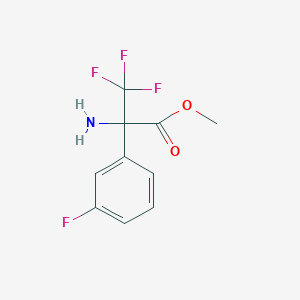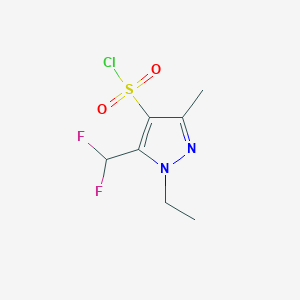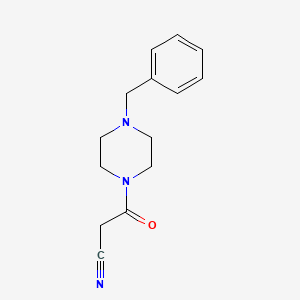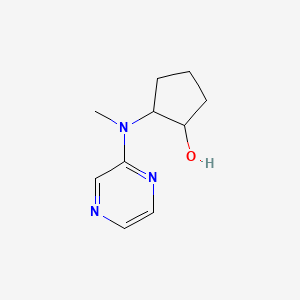![molecular formula C23H21ClN4O2 B2496514 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide CAS No. 941939-11-3](/img/structure/B2496514.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions starting from simple precursors. For instance, S-alkylation of diphenylmethyl derivatives with chloro-substituted acetamides affords complex compounds through intermediate stages, showcasing the intricacy of synthesizing such molecules (Nayak et al., 2013). The specific pathways and conditions for synthesizing "2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide" may involve similar complex reactions emphasizing the role of precise conditions and reagents.
Molecular Structure Analysis
The crystal and molecular structure of related compounds reveals intricate details about their geometry and intermolecular interactions. For example, crystal structures of C,N-disubstituted acetamides demonstrate the importance of hydrogen bonds and halogen interactions in forming complex sheets and frameworks, highlighting the structural diversity and stability mechanisms of these compounds (Narayana et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and alkylation, leading to a broad spectrum of structural motifs and functionalities. These reactions are pivotal for the synthesis of compounds with specific chemical properties and biological activities (Prabhudeva et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined by the compound's molecular geometry and intermolecular forces, as evidenced by detailed structural analyses (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, define the versatility and applicability of these compounds in various fields. Detailed spectroscopic and analytical studies provide insights into these properties, guiding further modifications and applications (Salian et al., 2017).
Applications De Recherche Scientifique
Anticancer Potential
Pyrazole derivatives, including compounds similar in structure to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide, have been extensively studied for their potential anticancer properties. Research has shown that certain pyrazole compounds can inhibit the growth of cancer cells, making them promising candidates for anticancer therapy. For instance, synthesized pyrazole compounds have been evaluated against a panel of 60 cancer cell lines, revealing significant anticancer activity in some compounds. These findings suggest that pyrazole derivatives could play a crucial role in the development of new anticancer agents, offering a new avenue for cancer treatment research (Katariya et al., 2021).
Antimicrobial and Antibacterial Effects
The antimicrobial and antibacterial effects of pyrazole derivatives are another area of scientific interest. Research has demonstrated that certain pyrazole compounds possess potent antimicrobial and antibacterial activities. These compounds have been tested against various pathogenic strains, showing effectiveness in inhibiting microbial growth. This suggests that pyrazole derivatives, such as 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide, could be utilized in developing new antimicrobial and antibacterial agents, contributing to the fight against resistant microbial strains (Hafez et al., 2016).
Nonlinear Optical Properties
Pyrazole compounds have also been investigated for their nonlinear optical properties, which are essential for applications in photonic devices such as optical switches and modulators. Studies involving organic crystals related to pyrazole structures have shown promising results in terms of their linear and nonlinear optical behavior, underscoring the potential of pyrazole derivatives in optical and photonic technologies (Castro et al., 2017).
Anti-Tubercular Activity
The search for effective anti-tubercular agents remains a critical area of research, especially with the rising incidence of drug-resistant tuberculosis. Pyrazole derivatives have shown potential in this field, with some compounds exhibiting moderate activity against Mycobacterium tuberculosis strains. This highlights the possibility of using pyrazole-based compounds as a foundation for developing new anti-tubercular drugs, providing an alternative approach to combat tuberculosis (Al-Tamimi et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-8-9-28-20(23(27)30)12-19(26-28)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQOIODHMUWHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)


![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)


![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)

